Z-Ala-Pro-p-nitroaniline is a compound that serves as a substrate in enzymatic assays, particularly in the study of peptidase activities. It consists of a dipeptide structure formed by the amino acids alanine and proline, linked to a p-nitroaniline moiety. This compound is significant in biochemical research as it allows for the measurement of enzyme catalysis through the release of p-nitroaniline upon hydrolysis.
Z-Ala-Pro-p-nitroaniline can be synthesized through various chemical methods involving peptide synthesis techniques. It is often utilized in laboratories studying enzyme kinetics and mechanisms, especially in the context of peptidases.
The compound can be classified under:
Z-Ala-Pro-p-nitroaniline can be synthesized using solid-phase peptide synthesis, which allows for the efficient assembly of peptide chains. The general steps involve:
The molecular structure of Z-Ala-Pro-p-nitroaniline features:
Z-Ala-Pro-p-nitroaniline undergoes hydrolysis catalyzed by various peptidases. The primary reaction involves:
The mechanism by which Z-Ala-Pro-p-nitroaniline acts as a substrate involves:
Kinetic parameters such as (Michaelis constant) and (maximum velocity) can be determined using initial rate measurements in various substrate concentrations.
Z-Ala-Pro-p-nitroaniline has several scientific uses:
This compound plays a crucial role in understanding enzyme mechanisms and developing new therapeutic agents targeting proteolytic enzymes.
Z-Ala-Pro-pNA (benzyloxycarbonyl-alanyl-prolyl-p-nitroanilide) is a chromogenic substrate extensively employed to detect and characterize proline-specific serine proteases. Its design incorporates a p-nitroaniline (pNA) moiety linked via a peptide bond cleavable by endopeptidases recognizing the Ala-Pro sequence. Upon hydrolysis, the release of yellow pNA (λmax = 405 nm) provides a real-time spectrophotometric signal proportional to enzyme activity [1] [4]. The substrate’s specificity arises from the P1 proline residue, which is selectively recognized by enzymes such as prolyl oligopeptidase (POP) and bacterial prolyl endopeptidases. This selectivity distinguishes POP from general serine proteases (e.g., trypsin), which lack proline specificity due to conformational restrictions in their active sites [1] [3]. The benzyloxycarbonyl (Z) group further enhances solubility and mimics natural peptide substrates, making Z-Ala-Pro-pNA ideal for in vitro activity assays under physiological and extreme conditions (e.g., high-temperature archaeal POP studies) [2].
Studies using Z-Ala-Pro-pNA have elucidated the conformational dynamics of POPs, particularly from Pyrococcus furiosus (PfuPOP). POPs feature a two-domain architecture: a catalytic peptidase domain and a β-propeller domain regulating substrate access. Research demonstrates that the β-propeller acts as a gating filter, restricting cleavage to oligopeptides (<30 residues) and excluding larger proteins [2] [3]. Z-Ala-Pro-pNA, with its compact size, efficiently penetrates this gate, enabling kinetic characterization of domain movements. Molecular dynamics simulations reveal that POP catalysis involves breaking 2–3 hydrogen bonds during the transition state, influenced by pH-dependent protonation states (pKa values: 4.3, 7.2, 9.1) [5] [9]. The substrate’s hydrolysis kinetics correlate with conformational flexibility: at pH 6.0, entropy changes (ΔS = −119 J·mol⁻¹·K⁻¹) indicate greater rigidity than at pH 7.6 (ΔS = −143 J·mol⁻¹·K⁻¹), underscoring how Z-Ala-Pro-pNA reports on dynamic enzyme-substrate interactions [2] [9].
Z-Ala-Pro-pNA enables precise kinetic measurements through continuous monitoring of pNA release (ε405 ≈ 9,900–10,000 M⁻¹·cm⁻¹). This facilitates calculation of Michaelis-Menten parameters (Km, kcat) for proline-specific proteases. For example:
Table 1: Kinetic Parameters of Prolyl Endopeptidases Using Z-Ala-Pro-pNA
Enzyme Source | Km (μM) | kcat (s⁻¹) | Conditions |
---|---|---|---|
Flavobacterium meningosepticum | 22 ± 3 | 15.2 ± 0.8 | pH 7.5, 37°C |
Myxococcus xanthus | 48 ± 6 | 8.7 ± 0.4 | pH 7.5, 37°C |
Pyrococcus furiosus (PfuPOP) | 65 ± 9 | 42.0 ± 2.1 | pH 7.6, 85°C |
Limitations exist, however: pNA quantification may underestimate activity in turbid solutions or with low-turnover enzymes. Additionally, endpoint assays require acidification to terminate reactions, which can denature acid-sensitive enzymes [3] [7].
Z-Ala-Pro-pNA is often contrasted with substrates like H-Gly-Pro-pNA and Z-Phe-Ala-pNA to evaluate protease specificity:
Table 2: Hydrolysis Rates of Chromogenic Substrates by Proline-Specific Proteases
Substrate | Enzyme | Relative Activity (%) | Primary Cleavage Site |
---|---|---|---|
Z-Ala-Pro-pNA | Flavobacterium POP | 100 ± 8 | Ala-Pro |
H-Gly-Pro-pNA | DPP-IV (P. gingivalis) | 185 ± 12 | Gly-Pro |
Z-Phe-Ala-pNA | Flavobacterium POP | <5 | Phe-Ala |
PQPQLPYPQPQLP* | Sphingomonas POP | 62 ± 5 | Pro-Tyr |
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